molecular formula C20H22N2O4 B11647514 propyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate

propyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate

Cat. No.: B11647514
M. Wt: 354.4 g/mol
InChI Key: IDRHBPQGBRUKII-UHFFFAOYSA-N
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Description

PROPYL 4-[3-(1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]BENZOATE is a complex organic compound featuring a benzodiazole moiety. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-[3-(1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]BENZOATE typically involves the reaction of 1H-1,3-benzodiazole with a suitable propylating agent, followed by esterification with 4-hydroxybenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-[3-(1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

PROPYL 4-[3-(1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]BENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of PROPYL 4-[3-(1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to bind to active sites, inhibiting the function of the target molecule. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 4-[3-(1H-1,3-BENZODIAZOL-1-YL)-2-HYDROXYPROPOXY]BENZOATE is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

propyl 4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]benzoate

InChI

InChI=1S/C20H22N2O4/c1-2-11-25-20(24)15-7-9-17(10-8-15)26-13-16(23)12-22-14-21-18-5-3-4-6-19(18)22/h3-10,14,16,23H,2,11-13H2,1H3

InChI Key

IDRHBPQGBRUKII-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O

Origin of Product

United States

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